molecular formula C11H9F3O4 B1396211 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid CAS No. 1349716-44-4

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Cat. No. B1396211
M. Wt: 262.18 g/mol
InChI Key: SUZFUXPJVLDKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (OTFB) is an organic compound used in various scientific research applications. It has a wide range of applications in organic synthesis, drug development, and laboratory experiments. OTFB is a versatile compound that can be used to synthesize a variety of compounds and has been used in various scientific research applications. OTFB has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Supramolecular and Macromolecular Columns

  • Mesophase Stabilization : Compounds similar to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, specifically those with tapered building blocks and semifluorination, have been shown to stabilize hexagonal columnar mesophases. This property is significant for the development of advanced materials with specific molecular arrangements (Percec et al., 1995).

Fluorophobic Effect in Polymers

  • Self-Assembly in Polymers : Research indicates that the fluorophobic effect can play a crucial role in the self-assembly of polymers and model compounds containing tapered groups into supramolecular columns. This contributes to our understanding of molecular interactions in polymer science (Johansson et al., 1996).

Liquid Crystalline Phase

  • Homeotropic Hexagonal Columnar Phase : Certain compounds structurally related to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid, when combined with crown ethers, can form a thermotropic hexagonal columnar liquid crystalline phase. This discovery is relevant for the field of liquid crystal research (Percec et al., 1996).

Crystallography

  • X-ray Crystallography : Studies on compounds similar to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid have contributed to crystallography by providing insights into the crystallization processes and molecular structures of these compounds (Obreza & Perdih, 2012).

Fluorescence Probes

  • Detection of Reactive Oxygen Species : Related compounds have been utilized in the development of novel fluorescence probes that can reliably detect reactive oxygen species. This has implications for biological and chemical applications, especially in the study of oxidative stress (Setsukinai et al., 2003).

Tubular Supramolecular Architectures

  • Columnar Hexagonal Mesophase : The synthesis of monoesters of oligo(ethylene oxide) with compounds structurally related to 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid has shown the ability to self-assemble into a cylindrical supramolecular architecture displaying a columnar hexagonal mesophase. This finding is relevant for materials science and nanotechnology (Percec et al., 1993).

properties

IUPAC Name

4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O4/c12-11(13,14)8-3-6(10(15)16)1-2-9(8)18-7-4-17-5-7/h1-3,7H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZFUXPJVLDKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.